![molecular formula C8H10BFO3 B6293209 (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid CAS No. 2649471-84-9](/img/structure/B6293209.png)
(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid
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Overview
Description
“(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is a chemical compound with the molecular formula C8H10BFO3 . It has a molecular weight of 183.97 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is1S/C8H10BFO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” are not available, boronic acids are generally known to participate in various types of reactions. These include Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds, and reactions with diols and alpha-hydroxy ketones .Physical And Chemical Properties Analysis
“(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is a solid compound . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Suzuki-Miyaura Coupling
This compound is used as a reagent in Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Lipophilic-tailed Monocationic Inhibitors
“(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase .
Stereoselective Desymmetrizing Rhodium-catalyzed Allylic Arylation
This compound is used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation . This reaction is a powerful method for the construction of stereogenic centers.
Solvent-free Catalytic C-H Functionalization Reactions
“(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is used in solvent-free catalytic C-H functionalization reactions . These reactions are important for the formation of carbon-carbon and carbon-heteroatom bonds.
Homocoupling Reactions
This compound is used in homocoupling reactions . These reactions involve the coupling of two identical organic substrates to form a new carbon-carbon bond.
Heck Reactions under Air
“(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is used in Heck reactions under air . The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction.
Safety and Hazards
Future Directions
As for future directions, boronic acids, including “(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid”, continue to be of interest in various fields, particularly in medicinal chemistry and materials science. Their unique reactivity and ability to form reversible covalent bonds with diols make them useful in the design of new pharmaceuticals and materials .
Mechanism of Action
Target of Action
(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid is a boronic acid derivative. Boronic acids are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in the functionalization of the compound, allowing it to interact with other molecules in a chemical reaction .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, facilitating the formation of carbon-carbon bonds . The compound’s boron moiety can be converted into a broad range of functional groups, enabling it to participate in various biochemical pathways .
Pharmacokinetics
Boronic acids are generally known for their stability, which can influence their absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of a catalyst, the pH of the environment, and the temperature . Additionally, the stability of boronic acids can be influenced by exposure to air and moisture .
properties
IUPAC Name |
(4-fluoro-2-methoxy-3-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVRWGFWTWBOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid |
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